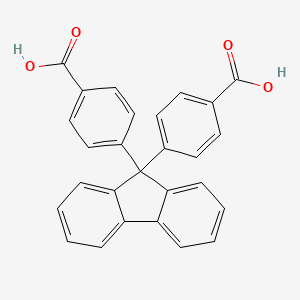

4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid

Description

Properties

CAS No. |

54941-51-4 |

|---|---|

Molecular Formula |

C27H18O4 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

4-[9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |

InChI |

InChI=1S/C27H18O4/c28-25(29)17-9-13-19(14-10-17)27(20-15-11-18(12-16-20)26(30)31)23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-16H,(H,28,29)(H,30,31) |

InChI Key |

AHEUDCCTNVTJEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |

Origin of Product |

United States |

Biological Activity

Overview

4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid (FBDA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure

FBDA features a fluorene core that is functionalized with two benzoic acid groups. This unique structure contributes to its diverse biological activities and interactions with various biological targets.

Biological Activities

1. Antioxidant Properties

FBDA has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit strong free radical scavenging activity, often surpassing traditional antioxidants like vitamin E . The presence of the fluorene moiety is believed to enhance electron donation, facilitating the neutralization of free radicals.

2. Antitumor Activity

Studies have shown that FBDA and its derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated DNA cleavage activity under reducing conditions, a mechanism linked to anticancer effects . The ability to inhibit proliferation in cancer cell lines such as HeLa cells has been noted, suggesting potential for development as an anticancer agent.

3. Estrogen Receptor Modulation

Recent findings suggest that FBDA may interact with estrogen receptors (ERs), potentially acting as an antagonist or modulator. Compounds structurally related to FBDA have shown varying affinities for ERα and ERβ, indicating a possible role in endocrine disruption or therapeutic applications in hormone-related cancers .

Case Studies

The biological activities of FBDA can be attributed to several mechanisms:

- Free Radical Scavenging : The electron-rich fluorene structure allows for effective scavenging of reactive oxygen species (ROS).

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Hormonal Modulation : By binding to estrogen receptors, FBDA could influence gene expression related to cell growth and differentiation.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The fluorene core enhances conjugation and rigidity compared to perfluoropropane or naphthothiadiazole derivatives. NTB exhibits a 100 nm red shift in emission compared to fluorene-based analogs due to extended π-conjugation .

- Thermal Stability : Fluorene derivatives generally exhibit higher thermal stability (>300°C) than aliphatic analogs like perfluoropropane-based compounds .

Functional Group Analogs

Key Differences :

- Reactivity: Carboxylic acids (-COOH) deprotonate to form carboxylate ligands for MOF synthesis, while phenol (-OH) and amine (-NH₂) groups are used in step-growth polymerization (e.g., polyesters or polyurethanes) .

- Acidity: The pKa of -COOH groups (~2-3) is significantly lower than phenol (~10) or amine (~30), enabling distinct solubility and coordination behaviors .

Application-Specific Comparisons

Metal-Organic Frameworks (MOFs)

- This compound forms stable MOFs due to its rigid, planar structure and strong carboxylate-metal coordination. For example, it can construct porous frameworks with high CO₂ adsorption capacity (>5 mmol/g at 1 bar) .

- NTB (naphthothiadiazole-based) exhibits NIR emission (690 nm) for optoelectronic applications, whereas fluorene derivatives typically emit in the blue-green range (480–565 nm) .

Polymers

- BHPF (phenol derivative) is used in heat-resistant epoxy resins, achieving glass transition temperatures (Tg) >200°C .

- DFA (amine derivative) acts as a monomer for polyimides with low dielectric constants (<3.0) for microelectronics .

- This compound is less common in polymers but serves as a chain extender in polyesters, enhancing rigidity and thermal stability .

Research Findings and Data

Thermal Properties

| Compound | Tg (°C) | Td (°C, 5% weight loss) |

|---|---|---|

| BHPF-based epoxy resin | 215 | 340 |

| DFA-based polyimide | 280 | 450 |

| Fluorene-dibenzoic acid copolymer | N/A | 380 |

Optical Properties

| Compound | λₑₘ (nm) | Quantum Yield (%) |

|---|---|---|

| NTB | 690 | 15 |

| Fluorene-dibenzoic acid derivative | 480–565 | 25–40 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(9H-Fluorene-9,9-diyl)dibenzoic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce benzoic acid groups onto the fluorene core. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carboxylate group integration (δ ~12-13 ppm for -COOH in DMSO-d₆).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ peak at m/z 417.3).

- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangement, though low solubility may require co-crystallization with amines (e.g., triethylamine) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : As a rigid ligand in metal-organic frameworks (MOFs) for gas storage or sensing:

- MOF Synthesis : Solvothermal reaction with ZrCl₄ or Zn(NO₃)₂ at 120°C for 24–48 hours.

- Characterization : BET analysis to measure surface area (>3,000 m²/g achievable) and pore volume .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in common solvents?

- Methodological Answer :

- Derivatization : Introduce methyl or ethyl ester protecting groups via acid-catalyzed esterification (H₂SO₄, methanol reflux), followed by deprotection post-synthesis.

- Co-Solvent Systems : Use DMSO/THF (1:3 v/v) or ionic liquids (e.g., [BMIM][PF₆]) to enhance solubility during reactions .

Q. What strategies resolve contradictions in crystallographic data for fluorene-based MOFs?

- Methodological Answer :

- Synchrotron XRD : High-intensity X-rays to resolve disordered carboxylate-Zr nodes.

- DFT Simulations : Optimize lattice parameters using Gaussian09 with B3LYP functional to cross-validate experimental data .

Q. How can the compound’s thermal stability be improved for high-temperature applications?

- Methodological Answer :

- Coordination Reinforcement : Incorporate secondary linkers (e.g., bipyridine) to strengthen MOF frameworks.

- Post-Synthetic Modification : Anneal MOFs under argon at 250°C to remove residual solvents and enhance stability .

Q. What analytical methods detect trace impurities in synthesized this compound?

- Methodological Answer :

- LC-MS/MS : Quantify chlorinated byproducts (e.g., from Friedel-Crafts reactions) using MRM mode (e.g., m/z 450 → 417 transition).

- ICP-OES : Detect metal catalysts (e.g., Pd) at ppm levels after acid digestion .

Methodological Challenges and Solutions

Q. How to mitigate aggregation-induced quenching in fluorescence studies?

- Methodological Answer :

- Dilution Techniques : Prepare solutions at ≤10⁻⁵ M in DMF to minimize π-π stacking.

- Additives : Introduce 1% w/v PVP to stabilize dispersed molecules .

Q. What are best practices for scaling up synthesis without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous reactors (e.g., microfluidic chips) to maintain precise temperature (80–100°C) and residence time (2–4 hours).

- In-line Monitoring : FTIR probes to track reaction progression and automate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.